Aculeacin A
Description
Structure
2D Structure
Properties
CAS No. |
58814-86-1 |
|---|---|
Molecular Formula |
C51H82N8O17 |
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-32-23-35(64)47(72)57-49(74)41-42(67)27(2)25-59(41)51(76)39(34(63)24-36(52)65)55-48(73)40(44(69)43(68)29-18-20-30(61)21-19-29)56-46(71)33-22-31(62)26-58(33)50(75)38(28(3)60)54-45(32)70/h18-21,27-28,31-35,38-44,47,60-64,67-69,72H,4-17,22-26H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |
InChI Key |
FBCLKBXYZRAXNA-PDIPHZEPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
Synonyms |
aculeacina; aculeacins; ACULEACIN A FROM ASPERGILLUS ACULEATUS |
Origin of Product |
United States |
Molecular Mechanisms of Antifungal Action of Aculeacin a
Inhibition of β-Glucan Synthesis Pathways
Aculeacin A significantly inhibits the synthesis of alkali-insoluble glucan, a key polysaccharide in fungal cell walls, to a greater extent than other macromolecules like mannan (B1593421). jst.go.jpebi.ac.uknih.gov This inhibition leads to the formation of cells deficient in alkali-insoluble glucan. jst.go.jp
The principal molecular target of this compound is β-1,3-glucan synthase, an enzyme localized in the plasma membrane that catalyzes the synthesis of β-1,3-glucan. jst.go.jpebi.ac.ukbiocat.comnih.govnih.govpharm.or.jp This enzyme is considered an effective target for antifungal drugs due to its essential role in fungal cell wall formation and its absence in mammalian cells. asm.orgpharm.or.jp Studies using cell-free extracts from Candida albicans and Saccharomyces cerevisiae have demonstrated this compound's ability to inhibit β-glucan synthesis from UDP-glucose. jst.go.jpebi.ac.uknih.gov this compound is classified among the echinocandins, a group of lipopeptides that specifically inhibit β-1,3-glucan synthase. oup.comresearchgate.netfrontiersin.orgmdpi.com
The inhibition of β-1,3-glucan synthesis by this compound has profound consequences for fungal cell wall integrity and biogenesis. The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and regulating intracellular turgor. researchgate.netmdpi.com this compound causes morphological alterations, including deformation in contour and derangement of the layered structure of the cell wall. nih.govcdnsciencepub.com This disruption leads to a looser, more flexible cell wall structure. pnas.org
The following table summarizes the impact of this compound on fungal cell wall components:
| Cell Wall Component | Effect of this compound | Reference |
| β-1,3-Glucan | Strongly reduced synthesis | ebi.ac.uknih.govnih.govasm.org |
| β-1,6-Glucan | Weakly reduced synthesis (likely secondary effect) | asm.org |
| Mannan | No significant inhibition | jst.go.jpebi.ac.uknih.gov |
| Chitin (B13524) | No significant inhibition | nih.gov |
While this compound significantly reduces the synthesis of alkali-insoluble β-glucan, some research suggests that the total synthesis of glucan might not be drastically lowered. Instead, a substantial portion of the synthesized glucan may appear in the culture medium or as alkali-soluble glucan in the regenerating wall. researchgate.netresearchgate.netnih.govoup.comresearchgate.net This indicates that this compound, similar to other echinocandins, may not inhibit glucan synthesis per se but rather its proper incorporation into the supramolecular organization of the cell wall. researchgate.netresearchgate.netnih.govoup.com This impaired assembly prevents the formation of thicker bundles of microfibrils, which are mainly composed of alkali-insoluble β-glucan. ebi.ac.uknih.gov
Cellular Morphological and Physiological Responses to this compound Exposure
Exposure to this compound induces distinct morphological and physiological changes in susceptible fungal cells, ultimately leading to cell death. jst.go.jpebi.ac.ukjst.go.jp
This compound is lethal for proliferating cultures of C. albicans and induces cellular lysis. jst.go.jpebi.ac.uknih.govnih.gov This lysis is attributed to the inhibition of cell wall synthesis, causing cells to burst, often at the tips of their buds, and release intracellular substances. ebi.ac.ukjst.go.jp In Schizosaccharomyces pombe, this compound-induced lysis occurs at the ends of the cell and the cell plate region, which correspond to sites of active cell wall synthesis. nih.gov Treated cultures may also exhibit the formation of visible cell aggregates and the development of extremely large, deformed forms, such as swollen, drumstick, or dumbbell-like shapes. jst.go.jpnih.govcdnsciencepub.comnih.gov Approximately 20% of cells may show complete cell necrosis with cytoplasmic deterioration and distorted walls. cdnsciencepub.com
A key physiological response to this compound is the formation of osmotically fragile cells. jst.go.jpebi.ac.uknih.govasm.org This fragility arises because the compromised cell wall can no longer withstand the internal turgor pressure, making the cells highly susceptible to osmotic stress. mdpi.comwikipedia.orgmolbiolcell.org The viability of this compound-treated cultures can be markedly reversed under high osmolarity conditions, confirming their osmotic fragility. jst.go.jpebi.ac.uknih.gov This effect is similar to that observed with other β-1,3-glucan synthase inhibitors like micafungin. researchgate.net
Aberrant Cellular Aggregation and Morphological Alterations
The disruption of cell wall synthesis induced by this compound manifests in profound morphological changes and aberrant cellular aggregation in susceptible fungal cells. Treatment with this compound leads to a marked decrease in viable cell counts. jst.go.jpebi.ac.uk A characteristic observation is the lysis of treated cells, often occurring at the tips of their buds, where active cell wall synthesis is crucial for proper growth and division. jst.go.jpebi.ac.uknih.gov
A notable effect associated with the lethal action of this compound is the formation of visible cell aggregates and the development of unusually large, "huge" forms within treated cultures of Candida albicans. nih.govebi.ac.uk Electron microscopic examinations, employing techniques such as transmission (TEM) and scanning electron microscopy (SEM), have revealed significant ultrastructural alterations. These include deformation in the contour of the cell wall and a disorganization of its layered structure. nih.gov In some instances, massive fibrous material, identified as beta-glucan-like microfibrils, has been observed extruding from the cell surface, indicative of impaired cell wall fabrication. nih.gov Dividing cells frequently fail to separate completely, contributing to the observed aggregates of enlarged and elongated fungal forms. cdnsciencepub.com TEM sections further corroborate these findings, showing abnormally thick and layered cell walls and incomplete segregation of bud cross walls in treated cultures. cdnsciencepub.com
Even in this compound-resistant Saccharomyces cerevisiae mutants, morphological changes are evident, with cells appearing swollen at one or both ends, adopting shapes described as "drumstick" or "dumbbell-like." ebi.ac.uk The walls of these bulged regions, as well as the cell plate regions, show altered staining patterns with fluorescent brighteners, suggesting changes in cell wall composition or organization. ebi.ac.uk These morphological aberrations are consistent with the formation of pores in the growing buds, a direct consequence of the compromised cell wall integrity. pharm.or.jp
Concentration-Dependent Patterns of Biological Activity
This compound exhibits a distinct and often paradoxical concentration-dependent pattern of biological activity against sensitive yeasts, such as Candida albicans. While it is fungicidal for growing cells, its lethal effect does not linearly increase with concentration. nih.gov Instead, a biphasic or anomalous dose-response relationship has been consistently observed. nih.govnih.gov
The maximum lethal and inhibitory effects of this compound are typically achieved within a relatively narrow concentration range, often reported between 0.08 and 1.25 µg/ml (or 0.08 to 0.31 µg/ml in some studies). nih.govnih.gov Paradoxically, increasing the concentration of the antibiotic above this optimal range leads to a reduction, rather than an enhancement, of its lethal effect. nih.govnih.gov This anomalous pattern is also reflected in its inhibitory effects on various cellular and subcellular biochemical activities. nih.gov
This compound's antifungal spectrum is considered relatively narrow in vitro. It demonstrates high activity against certain groups of yeasts, with many Candida and Torulopsis strains being susceptible at concentrations of 0.31 µg/ml or less. nih.gov However, it shows limited or no activity against other yeasts, such as Cryptococcus neoformans, and is generally inactive against filamentous and dimorphic fungi tested. nih.gov Furthermore, an inoculum effect has been documented for C. albicans, where the minimum growth-inhibitory concentrations (MIC) tend to rise with extended incubation times. nih.gov The presence of serum also contributes to an increase in MIC values. nih.gov The inhibition of beta-1,3-glucan synthase activity itself is also observed to be dose-dependent, with this compound demonstrating greater efficacy in this regard compared to other antifungal agents like papulacandin B in comparative studies. pharm.or.jp
The concentration-dependent activity of this compound against Candida albicans can be summarized as follows:
Table 1: Summary of this compound's Concentration-Dependent Antifungal Activity against Candida albicans
| Concentration Range (µg/ml) | Antifungal Effect (Lethality/Inhibition) |
| < 0.08 | Less lethal/inhibitory |
| 0.08 - 1.25 | Greatest lethal/inhibitory effect |
| > 1.25 | Reduced lethal/inhibitory effect (Paradoxical) nih.govnih.gov |
Biosynthetic Pathways and Genetic Determinants of Aculeacin a
General Biosynthetic Route and Lipopeptide Structural Class
Aculeacin A is a natural product classified as a lipopeptide antibiotic, first isolated from the fungus Aspergillus aculeatus nih.govebi.ac.uk. Lipopeptides are a diverse class of secondary metabolites characterized by their amphiphilic structure, comprising a hydrophobic fatty acid chain covalently linked to a hydrophilic peptide moiety uliege.be. Specifically, this compound is described as a cyclic non-ribosomal hexapeptide featuring a lipophilic side chain nih.govmdpi.com.
The biosynthesis of lipopeptides, including this compound, is carried out by large, multienzymatic complexes known as nonribosomal peptide synthetases (NRPSs), sometimes in conjunction with polyketide synthases (PKSs) uliege.be. The primary antifungal mechanism of this compound involves the inhibition of β-1,3-D-glucan synthase, an enzyme critical for the integrity and synthesis of the fungal cell wall medkoo.comnih.govresearchgate.net.
Genetic Basis and Homology with Echinocandin Biosynthesis
The biosynthetic pathway of this compound shares considerable homology with that of echinocandins, another important class of antifungal lipopeptides nih.gov. Both this compound and echinocandins are cyclic non-ribosomal hexapeptides produced by filamentous fungi nih.gov. This evolutionary and mechanistic relationship is evident in the shared genetic determinants and enzymatic machinery involved in their production researchgate.net.
The minimal components required for echinocandin biosynthesis, which are analogous to those for aculeacin, include a six-module nonribosomal peptide synthetase (NRPS), an acyl-AMP ligase, enzymes from the L-homotyrosine (hty) pathway, and various oxygenases asm.org. The gene cluster architecture for aculeacin is notably compact, with the hty genes often situated immediately upstream of the NRPS-encoding genes asm.org.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
Fungi, including Aspergillus aculeatus, possess a significant number of biosynthetic gene clusters (BGCs) dedicated to the synthesis of diverse secondary metabolites mdpi.comd-nb.infofrontiersin.orgfrontiersin.orgnih.gov. Genomic analysis of A. aculeatus DL1011, for instance, has revealed the presence of 71 BGCs associated with secondary metabolite synthesis mdpi.com. The BGC responsible for this compound production exhibits similarities to the well-characterized echinocandin B gene clusters researchgate.net.
For echinocandin B, the biosynthetic genes are typically organized into two main gene clusters, ecd and hty, identified in species such as Aspergillus rugulosa (formerly Emericella rugulosa) and Aspergillus nidulans researchgate.netmdpi.comresearchgate.net. The ecd cluster comprises 12 genes (ecdA-L), while the hty cluster contains six genes (htyA-F) researchgate.netmdpi.com. Importantly, homologous genes found across different BGCs can perform similar biosynthetic functions for their respective end products, underscoring the conserved nature of these pathways researchgate.net.
Enzymatic Components of the Biosynthetic Machinery (e.g., Nonribosomal Peptide Synthetases, Acyl-AMP Ligases)
The biosynthesis of this compound relies on a sophisticated enzymatic machinery, primarily involving nonribosomal peptide synthetases (NRPSs) and acyl-AMP ligases.
Nonribosomal Peptide Synthetases (NRPSs): As a nonribosomal peptide, this compound is assembled by NRPS enzymes uliege.bewikipedia.org. These are large, multi-modular enzymes that synthesize peptides through a mechanism independent of messenger RNA (mRNA) wikipedia.orgnih.govnih.gov. Each module within an NRPS is typically responsible for incorporating a single amino acid (or other substrate) into the growing peptide chain wikipedia.orgmdpi.com. A minimal NRPS module generally consists of three core catalytic domains:
Adenylation (A) domain: This domain is crucial for the selection and activation of specific amino acids, hydroxy acids, or aryl acids, a process that consumes ATP mdpi.combeilstein-journals.org.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Following activation, the aminoacyl-adenosine monophosphate (AMP) intermediate is transferred to the thiol group of a phosphopantetheine prosthetic arm covalently attached to the PCP domain beilstein-journals.org.
Condensation (C) domain: This domain catalyzes the formation of peptide bonds between the activated amino acids. Echinocandin biosynthesis, which is highly analogous to aculeacin biosynthesis, involves a six-module NRPS, exemplified by EcdA in echinocandin B production researchgate.netacs.org.
Acyl-AMP Ligases (FAALs): These enzymes, also known as fatty acyl-AMP ligases (FAALs), play a pivotal role in initiating the synthesis of lipopeptides by activating the fatty acid component acs.orgnih.govresearchgate.netelifesciences.org. For instance, EcdI, an acyl-AMP ligase involved in echinocandin B biosynthesis, activates linoleate (B1235992) by converting it to linoleyl-AMP, which is then transferred to the first thiolation domain of the NRPS EcdA mdpi.comacs.org. FAALs belong to the ANL superfamily of enzymes and are unique in their ability to channel fatty acids towards the biosynthesis of secondary metabolites like lipopeptides by bypassing the common coenzyme A (CoA)-dependent activation pathway nih.govelifesciences.orgnih.gov. They exhibit a specific preference for acyl carrier protein-tethered 4'-phosphopantetheine (B1211885) (holo-ACP) as an acceptor, distinguishing it from CoA nih.govelifesciences.org.
Other Enzymatic Components: Additional enzymes contribute to the structural complexity and maturation of this compound. Proline hydroxylases, such as HtyE found in Aspergillus aculeatus, are involved in the hydroxylation of amino acids like L-proline to trans-4- and trans-3-hydroxyproline, which are characteristic modifications in both echinocandins and likely aculeacins nih.govresearchgate.netnih.gov. Furthermore, an enzyme known as this compound acylase (AAC), isolated from Actinoplanes utahensis, is capable of hydrolyzing the palmitoyl (B13399708) moiety of this compound, yielding a deacylated hexapeptide. This enzymatic activity is significant for the preparation of semisynthetic antifungal antibiotics ontosight.aiuniprot.orgoup.comnih.gov.
Strategies for Modulating Aculeacin Biosynthesis
Modulating the biosynthesis of secondary metabolites like this compound is a key area of research, particularly for enhancing production or discovering novel derivatives.
Chemical Epigenetic Regulation for Induced Metabolite Production
Chemical epigenetic regulation (CER) has emerged as an effective strategy to activate cryptic or silent biosynthetic pathways in fungi, thereby inducing the production of new or increased quantities of secondary metabolites mdpi.comnih.gov. Many fungal secondary metabolite gene clusters, including those potentially involved in aculeacin production, can remain unexpressed under standard laboratory conditions mdpi.comfrontiersin.orgnih.gov.
CER agents, such as suberoylanilide hydroxamic acid (SBHA), have been successfully employed to induce the production of novel compounds and significantly alter the secondary metabolic profile of Aspergillus aculeatus DL1011 mdpi.com. Epigenetic modifiers exert their influence by affecting various cellular processes, including DNA methylation, histone acetylation, phosphorylation, ubiquitination, and SUMOylation, which collectively regulate gene expression nih.gov. For example, inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) can lead to an increase in the diversity and yield of active metabolites nih.gov. A notable example is curcumin, a histone acetyltransferase (HAT) inhibitor, which has been shown to impair echinocandin B production by restricting histone acetylation, demonstrating the direct impact of epigenetic modulation on lipopeptide biosynthesis mdpi.com.
Enzymatic Biotransformation and Metabolic Studies of Aculeacin a
Characterization of Aculeacin A Acylase (AAC)
This compound Acylase (AAC) is an amidohydrolase that catalyzes the hydrolysis of acyl moieties. researchgate.net AuAAC, specifically, is known to hydrolyze the palmitoyl (B13399708) moiety of this compound, yielding a hexapeptide and a long-chain fatty acid. uniprot.org
Enzymatic Hydrolysis of Acyl Side Chains and Bioactivity Modulation
AAC catalyzes the deacylation of echinocandin and cyclic lipopeptide antibiotics like this compound. researchgate.net This enzymatic hydrolysis involves the cleavage of the amide bond, removing the fatty acid side chain. mdpi.com The removal of this acyl chain can significantly modulate the bioactivity of the original compound. For instance, while AuAAC efficiently hydrolyzes this compound, another N-acylhomoserine lactone acylase from Actinoplanes utahensis (AuAHLA) showed no detectable activity against this compound. mdpi.com
Substrate Specificity and Kinetic Parameters of this compound Acylase
AuAAC exhibits a broad substrate specificity, capable of hydrolyzing not only this compound but also various natural penicillins and N-acyl-homoserine lactones (AHLs). researchgate.netmdpi.com It displays a marked preference for amides bearing long hydrophobic acyl moieties. researchgate.netmdpi.com
For penicillin substrates, penicillin K has been identified as the best substrate for AuAAC, demonstrating a high catalytic efficiency (kcat/Km) of 34.79 mM⁻¹s⁻¹. researchgate.netnih.gov AuAAC also efficiently hydrolyzes penicillin V and other natural aliphatic penicillins such as penicillin F and penicillin dihydroF. researchgate.netresearchgate.netnih.gov
In the context of AHLs, AuAAC efficiently catalyzes the amide bond hydrolysis of AHLs with different acyl chain moieties, including those with or without 3-oxo modification. researchgate.netmdpi.com It shows a clear preference for AHLs with long acyl chains, specifically C14-HSL > C12-HSL > C10-HSL > C8-HSL, although C8-HSL showed the highest catalytic constant (24.7 s⁻¹) among tested AHLs. mdpi.com This preference for a C8-acyl chain aligns with its activity on penicillin K, which also bears a C8-acyl chain. mdpi.com
The optimal pH for AuAAC activity, using penicillin V as a substrate, ranges between 8.0 and 8.5. nih.gov The enzyme also exhibits high thermostability, maintaining activity up to 50°C and showing its highest hydrolytic activity at 75°C, with a midpoint transition temperature of 81.5°C. nih.govresearchgate.net
Table 1: Kinetic Parameters for AuAAC with Various Substrates
| Substrate | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Catalytic Constant (kcat) (s⁻¹) | Reference |
| Penicillin K | 34.79 | - | researchgate.netnih.gov |
| C8-HSL | - | 24.7 | mdpi.com |
Broader Enzymatic Activities and Potential Applications of AAC
Beyond its primary role in this compound hydrolysis, AuAAC demonstrates versatility with other significant enzymatic activities, making it a valuable tool in various biotechnological applications. researchgate.netmdpi.com
Penicillin Acylase Activity and Extended Substrate Spectrum
AuAAC has been reclassified as a β-lactam acylase due to its ability to efficiently hydrolyze various β-lactam antibiotics, particularly penicillins. nih.gov This includes penicillin V, penicillin K, penicillin F, and penicillin dihydroF, yielding 6-aminopenicillanic acid (6-APA). researchgate.netresearchgate.netnih.gov This characteristic positions AuAAC as a potential biocatalyst for the industrial production of semisynthetic β-lactam antibiotics. researchgate.netresearchgate.net Its substrate specificity for penicillins, especially its preference for penicillin K, is similar to that of penicillin V acylase from Streptomyces lavendulae. nih.gov
Role in Quorum Quenching Mechanisms
AuAAC, along with penicillin acylase from Streptomyces lavendulae (SlPA), has demonstrated N-acyl-homoserine lactone (AHL) acylase activity. researchgate.netmdpi.com AHL acylases degrade AHLs by hydrolyzing the amide linkages between the fatty acid chain and the homoserine lactone moiety, thereby disrupting bacterial quorum sensing (QS). mdpi.comd-nb.info This enzymatic inactivation of QS signals, known as quorum quenching (QQ), is considered an emerging antimicrobial strategy to control bacterial infections and reduce biofilm formation. mdpi.commdpi.comnih.govrevistabionatura.com
The involvement of AuAAC in QQ processes has been experimentally confirmed through Chromobacterium violaceum CV026-based bioassays and by inhibiting biofilm formation by Pseudomonas aeruginosa. mdpi.comrevistabionatura.comresearchgate.net This highlights AuAAC's potential as a QQ agent, offering an alternative approach to traditional antibiotics by targeting virulence rather than bacterial growth. nih.govresearchgate.net
Biocatalyst Development through Enzyme Immobilization Technologies
To enhance its utility in industrial bioreactors, recombinant AuAAC has been successfully immobilized. researchgate.netnih.gov Covalent immobilization onto epoxy-activated supports, such as Sepabeads EC-EP5, has yielded a robust biocatalyst. researchgate.netnih.gov
The immobilized AuAAC exhibits enhanced stability and reusability. It showed no loss of activity when incubated at 65°C and pH 8.0 for 360 minutes. researchgate.netnih.gov Furthermore, the immobilized enzyme could be recycled for at least 30 consecutive batch reactions at pH 8.0 and 45°C without significant loss of catalytic activity. researchgate.netnih.gov This stability and reusability are crucial for large-scale industrial applications, particularly in the synthesis of β-lactam antibiotics and echinocandins. researchgate.net
Table 2: Properties of Immobilized AuAAC
| Property | Observation | Reference |
| Support | Sepabeads EC-EP5 (covalently immobilized) | researchgate.netnih.gov |
| Specific Activity | 35.2 IU/g wet carrier (hydrolysis of penicillin V at pH 8.0, 45°C) | nih.gov |
| Thermal Stability | No loss of activity at 65°C, pH 8.0 for 360 min; highest activity at 75°C; midpoint transition temperature of 81.5°C (free enzyme) | researchgate.netnih.govnih.gov |
| pH Stability | Stable between pH 6 and 11; highest activity at pH 8.5 (hydrolysis of penicillin V) | researchgate.netnih.govnih.gov |
| Reusability | Recyclable for at least 30 consecutive batch reactions at pH 8.0, 45°C without activity loss | researchgate.netnih.gov |
| Substrate Specificity | Hydrolyzes this compound, penicillin K, F, dihydroF, V, and AHLs | researchgate.net |
Structural Investigations and Analogues of Aculeacin a
Methodologies for Structural Elucidation
The determination of Aculeacin A's complex structure was accomplished through a combination of chemical degradation and advanced spectroscopic techniques. Early investigations involved acid hydrolysis, which breaks the molecule into its constituent components. This process revealed that this compound is composed of a long-chain fatty acid, identified as palmitic acid, and several amino acids, including threonine and hydroxyproline. jst.go.jpnih.gov
Further detailed structural analysis relied on powerful spectroscopic methods. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) were employed to determine the molecular weight and fragmentation patterns of the molecule. nih.govjst.go.jp Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy, including high-field proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provided crucial information about the connectivity of atoms and the stereochemistry of the cyclic peptide core. nih.govjst.go.jpgoogle.com Two-dimensional thin-layer chromatography and high-voltage paper electrophoresis were also used to analyze the hydrolysate products, confirming the identity of the amino acid components. google.com Together, these methodologies established this compound as a cyclic hexapeptide with an N-linked palmitoyl (B13399708) side chain.
Natural Derivatives and Related Aculeacins
The producing organism, Aspergillus aculeatus M-4214, generates not just this compound but a family of closely related antifungal compounds. jst.go.jpgoogle.com These natural derivatives, designated this compound through G, share a common structural framework but differ in their substitutions, leading to variations in their physico-chemical properties. google.com These compounds were isolated and characterized as part of the initial discovery efforts. While all contain threonine as a component amino acid and exhibit a characteristic ultraviolet absorption peak around 277 mμ, they can be distinguished by properties such as their specific rotation and elemental composition. google.com
| Compound | Specific Rotation [α]D²⁴ (c=1.0, methanol) | Elemental Analysis (C%) | Elemental Analysis (H%) | Elemental Analysis (N%) |
|---|---|---|---|---|
| This compound | -53° | 56.38 | 8.01 | 9.29 |
| Aculeacin B | -45° | 60.52 | 8.54 | 9.46 |
| Aculeacin C | -47.5° | 59.04 | 8.27 | 9.66 |
| Aculeacin D | -46° | 57.95 | 8.02 | 8.83 |
| Aculeacin E | -66° | 57.46 | 8.01 | 9.11 |
| Aculeacin F | -55° | 54.81 | 7.59 | 9.04 |
| Aculeacin G | -52° | - | - | - |
Data sourced from Google Patents google.com. Note: Elemental analysis for Aculeacin G was not provided in the source.
Comparative Analysis with Echinocandin Class Analogues
This compound is a member of the broader echinocandin family of antifungals, which are characterized by a cyclic peptide core linked to a fatty acid side chain. oup.com This class includes other natural products like echinocandin B (from Aspergillus rugulovalvus) and pneumocandin B (from Zalerion arboricola), as well as clinically important semi-synthetic derivatives such as caspofungin, micafungin, and anidulafungin. oup.comnih.gov
The primary structural differences among echinocandins lie in the specific amino acid sequence of the cyclic peptide nucleus and the composition of the N-linked acyl side chain. This compound features a palmitic acid tail. In contrast, other natural echinocandins possess different lipid moieties, such as linoleic acid in echinocandin B. The development of semi-synthetic echinocandins like caspofungin involved modifying the side chain of a natural precursor (pneumocandin B) to improve its pharmacological properties. All members of this class share the same mechanism of action: the noncompetitive inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is absent in mammalian cells, making it a selective target. unmc.edu
| Compound | Type | Producing Organism | Acyl Side Chain |
|---|---|---|---|
| This compound | Natural | Aspergillus aculeatus | Palmitic acid |
| Echinocandin B | Natural | Aspergillus rugulovalvus | Linoleic acid |
| Pneumocandin B₀ | Natural | Zalerion arboricola | (10,12)-dimethylmyristoyl |
| Caspofungin | Semi-synthetic | Derived from Pneumocandin B₀ | (10,12)-dimethylmyristoyl (modified) |
| Micafungin | Semi-synthetic | Derived from a different natural product | 3,5-diphenyl-substituted isoxazole |
| Anidulafungin | Semi-synthetic | Derived from Echinocandin B | 4-pentyloxyphenyl-substituted |
Information compiled from multiple sources. oup.comnih.govdovepress.com
Induced Analogues from Biosynthetic Pathway Modifications
The generation of novel, semi-synthetic analogues of this compound is predicated on the enzymatic removal of its natural fatty acid side chain to yield the core cyclic peptide, often referred to as the "nucleus." A pivotal discovery in this field was the identification and characterization of an enzyme known as this compound acylase from the bacterium Actinoplanes utahensis. nih.gov
This acylase specifically catalyzes the hydrolysis of the amide bond linking the palmitic acid side chain to the peptide nucleus of this compound. nih.gov Researchers have successfully cloned the gene encoding for this compound acylase and expressed it in host organisms like Streptomyces lividans, enabling the overproduction of the enzyme. jst.go.jpnih.gov This biotechnological approach provides a scalable method to produce the this compound nucleus. The isolated nucleus can then serve as a starting scaffold for synthetic chemistry, where new, non-natural acyl side chains can be attached. This process of deacylation followed by reacylation allows for the creation of a multitude of induced analogues, with the goal of optimizing the compound's activity spectrum and pharmacological profile, mirroring the development pathway used for other successful semi-synthetic echinocandins. nih.gov
Advanced Research Methodologies in Aculeacin a Studies
In Vitro Biochemical and Enzymatic Assays
In vitro biochemical and enzymatic assays have been fundamental in elucidating the precise molecular target of Aculeacin A. Early studies demonstrated that this compound significantly inhibits the synthesis of beta-glucan (B1580549) from UDP-glucose, a reaction catalyzed by cell-free extracts prepared from susceptible yeasts such as Candida albicans and Saccharomyces cerevisiae. ebi.ac.uknih.govjst.go.jp This inhibition is selective, as comparable cell-free preparations active in chitin (B13524) synthase or mannan (B1593421) synthase were found to be insensitive to the antibiotic, underscoring its specific action on yeast cell wall synthesis. nih.gov
Beyond its direct antifungal target, this compound has also been studied in the context of this compound acylase (AuAAC), an enzyme from Actinoplanes utahensis that catalyzes the hydrolysis of the palmitoyl (B13399708) moiety of this compound, yielding a hexapeptide and a long-chain fatty acid. abcam.com This enzyme has demonstrated versatility, exhibiting acylase activities that hydrolyze penicillin V and several natural aliphatic penicillins, with penicillin K being identified as a particularly good substrate, showing a catalytic efficiency of 34.79 mM⁻¹s⁻¹. nih.govoup.comresearchgate.netasm.org Enzymatic assays for AuAAC activity are routinely performed using penicillin V as a substrate, often employing methods such as the fluorescamine (B152294) assay. oup.comresearchgate.net Studies have determined the optimal pH for AuAAC activity to be between 8.0 and 8.5, and it exhibits high thermostability, with its highest hydrolytic activity observed at 75°C and a midpoint transition temperature of 81.5°C. nih.govasm.orgscispace.com
Table 1: Optimal Conditions for this compound Acylase (AuAAC) Activity
| Parameter | Optimal Value/Observation | Source |
| Substrate | Penicillin K (highest catalytic efficiency) | nih.govasm.org |
| Catalytic Efficiency | 34.79 mM⁻¹s⁻¹ (for Penicillin K) | nih.govasm.org |
| Optimal pH | 8.0 - 8.5 | nih.gov |
| Optimal Temperature | 75°C (highest hydrolytic activity) | nih.gov |
| Midpoint Transition Temperature | 81.5°C (thermostability) | nih.govasm.org |
Cellular and Protoplast-Based Assays
Cellular and protoplast-based assays have provided insights into the morphological and physiological effects of this compound on fungal cells. When Saccharomyces cerevisiae cells are exposed to this compound, a distinct decrease in viable cells is observed, with many cells lysing and releasing intracellular substances, particularly at the tips of their buds. ebi.ac.ukjst.go.jpnih.gov This lysis is attributed to the inhibition of cell wall synthesis, as evidenced by a significant reduction in the incorporation of glucose into the cell wall glucan. ebi.ac.ukjst.go.jpnih.gov this compound also induces osmotically fragile cells, and their viability can be markedly reversed under conditions of high osmolarity. ebi.ac.uknih.govjst.go.jpudl.cat Furthermore, in Schizosaccharomyces pombe, synchronous-culture systems have been used to identify the sites of this compound-induced lysis, correlating them with regions of active cell wall synthesis at the ends and cell plate. ebi.ac.uk
Protoplast studies have been crucial for understanding the direct impact of this compound on cell wall regeneration. Protoplasts of Candida albicans, prepared by digestion with enzymes like Zymolyase, have been used to investigate the antibiotic's effect on microfibrillar structure synthesis. nih.govresearchgate.net this compound not only inhibits the synthesis of microfibrils, primarily composed of alkali-insoluble beta-glucan, but also their assembly into thicker bundles. nih.gov These findings reinforce the understanding that this compound is a specific and potent inhibitor of beta-glucan synthesis and the biogenesis of cell walls in susceptible yeasts. While effective against cell wall synthesis, this compound exhibited only a weak activity in bursting S. cerevisiae protoplasts at relatively high concentrations. ebi.ac.ukjst.go.jp
Advanced Spectroscopic and Chromatographic Techniques (e.g., NMR, HRMS, UPLC-MS)
Advanced spectroscopic and chromatographic techniques are indispensable for the isolation, characterization, and structural elucidation of this compound and related compounds. High-Resolution Mass Spectrometry (HRMS) and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to establish the chemical structures and absolute configurations of these complex molecules. nih.govresearchgate.netresearchgate.netmdpi.comslu.se For instance, UHPLC-DAD-HRMS (Ultra-High-Performance Liquid Chromatography-Diode Array Detection-High-Resolution Mass Spectrometry) has been utilized to investigate the chemical profiles of fungi like Aspergillus aculeatus, the producer of this compound, leading to the discovery of novel compounds. nih.govresearchgate.net Electronic Circular Dichroism (ECD) data, combined with quantum chemical calculations, further aid in determining the absolute configurations of newly identified metabolites. researchgate.netmdpi.com
Omics Approaches (e.g., Metabolomics, Genomics)
Omics approaches, including metabolomics and genomics, offer a comprehensive view of the biological processes affected by or involved in the production of this compound. These technologies provide insights into the biology of mycotoxin-producing fungi and help identify genes and metabolic pathways involved in secondary metabolite biosynthesis. researchgate.netmdpi.comencyclopedia.pub For example, genomic analysis of Aspergillus aculeatus has revealed the presence of 71 biosynthetic gene clusters related to secondary metabolite synthesis, many of which remain transcriptionally silent under standard culture conditions. nih.gov
To access these "silent" gene products, researchers employ strategies such as chemical epigenetic regulation (CER). Studies have shown that treatment with histone deacetylase inhibitors, like suberohydroxamic acid (SBHA), can significantly alter the metabolite profile of A. aculeatus, leading to the discovery of newly biosynthesized or increased abundance of secondary metabolites. nih.gov Metabolomics has also been applied to profile different clades of Candida auris, providing a rapid method for identification and potentially optimizing antifungal treatment decisions. mdpi.com The integration of genomics and metabolomics (multiomics) is crucial for characterizing fungal genomes and their metabolites, facilitating the detection and characterization of novel compounds with important biological properties. mdpi.com
Biophysical Studies of Membrane Interactions
Biophysical studies are critical for understanding how this compound, as a cyclic lipopeptide, interacts with fungal cell membranes. These studies explore the physical properties of the lipid environment and the nature of the drug-membrane interactions. This compound has been shown to significantly reduce the membrane boundary potential of phospholipid bilayers, indicating a direct interaction with the membrane. biorxiv.org Furthermore, it can affect the zeta potential of fungal cells, suggesting changes in the surface charge of the membrane. nih.gov
Future Perspectives and Research Challenges for Aculeacin a
Comprehensive Elucidation of Molecular Target Structure-Function Relationships
Aculeacin A exerts its antifungal activity by inhibiting 1,3-β-glucan synthase, a critical enzyme in fungal cell wall biosynthesis. jipbs.compreprints.organnualreviews.org Despite this known mechanism, a comprehensive understanding of the precise molecular interactions between this compound and its target remains an area for future research. This includes:
High-Resolution Structural Studies: Obtaining high-resolution three-dimensional structures of 1,3-β-glucan synthase, particularly in complex with this compound, is paramount. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide atomic-level insights into the binding site, conformational changes induced upon binding, and the specific residues involved in the interaction. This structural information would facilitate rational drug design for improved inhibitors. mdpi.com
Kinetic and Biophysical Characterization: Detailed kinetic studies are needed to fully characterize the binding affinity, dissociation rates, and the nature of inhibition (e.g., competitive, non-competitive). Biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could quantify these interactions, providing a deeper understanding of the drug-target engagement.
Understanding Resistance Mechanisms: Elucidating the structural and molecular basis of fungal resistance to glucan synthase inhibitors is crucial. This involves identifying mutations in the enzyme or other cellular pathways that confer resistance and understanding how these changes affect this compound's efficacy. Such insights can guide the development of new compounds that circumvent existing resistance mechanisms.
Advancements in Biosynthetic Engineering for Novel Analogues
This compound is a natural product, and its biosynthesis is carried out by Aspergillus aculeatus. researchgate.netnih.gov Biosynthetic engineering offers a powerful approach to generate novel analogues with potentially improved pharmacological properties. Future directions in this area include:
Genetic Manipulation of Aspergillus aculeatus: Modifying the biosynthetic gene clusters within A. aculeatus using tools like CRISPR-Cas9 can enable the production of modified this compound structures. This could involve introducing mutations to alter specific enzymatic steps, leading to the incorporation of different amino acids or fatty acid chains into the lipopeptide structure. mdpi.com
Heterologous Expression and Pathway Reconstruction: Transferring the entire biosynthetic gene cluster, or parts of it, into a more tractable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli) could allow for easier manipulation and higher yields. This approach, known as heterologous expression, facilitates combinatorial biosynthesis where different modules from related non-ribosomal peptide synthetase (NRPS) pathways could be swapped to create hybrid molecules.
Enzymatic Modification: Utilizing enzymes like this compound acylase from Actinoplanes utahensis (AuAAC) can be explored for the semisynthesis of this compound derivatives. While some studies indicate that AuAAC can hydrolyze penicillin V and other natural aliphatic penicillins, and some acylases have been engineered to show activity towards this compound, further research is needed to fully harness this for the controlled synthesis of novel analogues. researchgate.netnih.govresearchgate.netmdpi.comnih.govd-nb.info
Synthetic Biology Approaches: Designing de novo biosynthetic pathways or re-engineering existing ones to produce this compound or its analogues with specific modifications. This could lead to compounds with enhanced antifungal activity, broader spectrum, reduced toxicity, or improved pharmacokinetic profiles.
Overcoming Methodological and Logistical Hurdles in Natural Product Research
Natural product research, including that involving this compound, is often hampered by several methodological and logistical challenges. Addressing these is vital for efficient drug discovery and development:
Low Yield and Scalability: Natural production of this compound from Aspergillus aculeatus can be limited, making large-scale production for preclinical and clinical studies challenging. rsc.org Future research needs to focus on optimizing fermentation conditions, developing more efficient extraction and purification methods, and exploring synthetic or semisynthetic routes to ensure a sustainable supply. researchgate.netrsc.org
Complex Mixture Analysis: Natural extracts are complex mixtures, and isolating pure this compound can be labor-intensive and costly. rsc.org Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with sophisticated dereplication strategies, are essential for rapid identification and characterization of this compound and its related compounds within crude extracts.
Bioactivity-Guided Fractionation: Improving the speed and efficiency of screening, isolation, and structure elucidation processes is critical. researchgate.net The development of high-throughput screening assays that are specifically tailored for natural product extracts can help prioritize promising fractions and compounds.
Intellectual Property and Regulatory Challenges: Navigating the complex landscape of intellectual property rights for natural products and meeting stringent regulatory requirements for drug approval pose significant hurdles. Collaborative efforts and standardized frameworks could help streamline this process.
Exploration of Extended Biological Activities Beyond Antifungal Properties
While this compound is primarily known for its antifungal activity, future research could explore its potential for other biological activities. Many natural products exhibit pleiotropic effects, and this compound's unique structure might confer additional therapeutic benefits:
Anticancer Activity: Given that some glucan synthase inhibitors and other natural products have demonstrated anticancer properties, investigating this compound's effects on various cancer cell lines is a promising avenue. frontiersin.org This could involve studying its impact on cell proliferation, apoptosis, and angiogenesis.
Immunomodulatory Effects: Natural products often possess immunomodulatory properties. Research could explore whether this compound influences immune responses, either directly or indirectly, which could be beneficial in treating infections or inflammatory conditions.
Antiviral Activity: Screening this compound against a panel of viruses could reveal potential antiviral effects. This is particularly relevant given the ongoing need for novel antiviral agents.
Enzyme Inhibition Beyond Glucan Synthase: High-throughput screening against a broad range of enzymes and molecular targets could uncover new mechanisms of action or additional therapeutic applications for this compound.
Q & A
Q. What are the established mechanisms of action of Aculeacin A against fungal pathogens, and how can researchers validate these in vitro?
this compound primarily inhibits fungal cell wall synthesis by targeting β-1,3-glucan synthase. To validate this:
- Use cell wall integrity assays (e.g., Calcofluor White staining to detect chitin compensatory synthesis).
- Compare growth inhibition in wild-type vs. β-glucan synthase-deficient fungal strains.
- Reference protein quantification methods like the Folin-Ciocalteu assay for measuring enzyme activity changes .
- Include dose-response curves to establish IC₅₀ values, ensuring triplicate replicates for statistical rigor .
Q. What in vitro assays are recommended for initial screening of this compound’s antifungal activity?
- Broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs).
- Time-kill kinetics studies to assess fungistatic vs. fungicidal effects.
- Standardize experimental conditions (pH, temperature, inoculum size) to minimize variability .
- Use positive controls (e.g., amphotericin B) and solvent controls to validate assay integrity .
Advanced Research Questions
Q. How should researchers design a dose-response study for this compound that accounts for fungal strain variability?
- Strain selection : Include clinically relevant strains (e.g., Candida auris, Aspergillus fumigatus) and lab-adapted models to assess spectrum breadth.
- Statistical design :
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare MICs across strains.
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values .
Q. How can contradictions in this compound’s efficacy data across experimental models be resolved?
- Methodological audit : Compare protocols for differences in culture media, endpoint criteria, or solvent compatibility (e.g., DMSO vs. aqueous solubility).
- Meta-analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., pH effects on compound stability) .
- Mechanistic follow-up : Use transcriptomics or proteomics to identify strain-specific resistance pathways (e.g., efflux pump upregulation) .
Q. What strategies ensure reproducibility when testing this compound in animal models of fungal infection?
- Standardize animal models : Use immunosuppressed murine models (e.g., cyclophosphamide-induced neutropenia) for consistent infection progression.
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate dosing with efficacy.
- Blinded scoring : Implement third-party histopathology analysis to reduce observer bias .
- Adhere to ARRIVE guidelines for transparent reporting of animal studies .
Data Presentation and Validation
Q. How should researchers present conflicting MIC values for this compound in peer-reviewed manuscripts?
- Tabulate data with clear headers: Strain ID, MIC (μg/mL), assay conditions, and reference method.
- Example:
| Strain | MIC (μg/mL) | Assay Medium | Incubation Time | Reference Method |
|---|---|---|---|---|
| C. albicans SC5314 | 0.5 | RPMI-1640 | 48h | CLSI M27 |
| C. glabrata ATCC2001 | 2.0 | YPD | 72h | In-house protocol |
Q. What validation steps are critical when publishing novel derivatives of this compound?
- Structural confirmation : Provide NMR, HRMS, and XRD data for new compounds.
- Purity verification : Include HPLC chromatograms with ≥95% purity thresholds .
- Biological validation : Cross-test derivatives in parallel with parent compound to confirm retained or enhanced activity .
Ethical and Reporting Standards
Q. How to address potential biases in this compound research, such as selective reporting of favorable data?
- Pre-register study designs on platforms like Open Science Framework to commit to transparent reporting .
- Disclose all experimental outcomes, including negative results, in supplementary materials .
- Use blinded data analysis to minimize confirmation bias .
Q. What are the best practices for citing prior work on this compound in a review article?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
